2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitrobenzamide
Overview
Description
2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitrobenzamide is a complex organic compound that features a benzamide core substituted with an azepane ring, a methylphenyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methylphenylamine with 5-nitrobenzoyl chloride under basic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction where the benzamide intermediate is reacted with azepane under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitrobenzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, appropriate solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of 2-(azepan-1-yl)-N-(4-methylphenyl)-5-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 2-(azepan-1-yl)-N-(4-carboxyphenyl)-5-nitrobenzamide.
Scientific Research Applications
2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azepane ring and methylphenyl group contribute to the compound’s overall stability and ability to interact with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-azepan-1-yl-1-(4-methylphenyl)ethanamine
- 1-(azepan-1-yl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one
- 2-(azepan-1-yl)-2-(4-methylphenyl)acetonitrile
Uniqueness
2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the azepane ring and the benzamide core also contributes to its unique properties compared to similar compounds.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15-6-8-16(9-7-15)21-20(24)18-14-17(23(25)26)10-11-19(18)22-12-4-2-3-5-13-22/h6-11,14H,2-5,12-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGSFSWXFFAHBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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